molecular formula C30H25NO7 B11555921 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

4-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

Katalognummer: B11555921
Molekulargewicht: 511.5 g/mol
InChI-Schlüssel: BZDJNWXXDOEZAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by its multiple methoxybenzoate groups and imino functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE typically involves multi-step organic reactions. One common approach is the esterification of 4-methoxybenzoic acid with appropriate phenolic compounds under acidic conditions. The imino group can be introduced through a condensation reaction between an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines from imino groups.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE involves its interaction with molecular targets through its functional groups. The methoxybenzoate groups can participate in hydrogen bonding and π-π interactions, while the imino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzaldehyde: A simpler compound with a single methoxy group and an aldehyde functionality.

    4-Methoxybenzoic acid: Contains a carboxylic acid group instead of the ester linkage.

    4-Methoxybenzylamine: Features an amine group instead of the imino functionality.

Uniqueness

5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE is unique due to its combination of multiple methoxybenzoate groups and an imino group, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in simpler analogs, making it a valuable compound for specialized research and industrial applications.

Eigenschaften

Molekularformel

C30H25NO7

Molekulargewicht

511.5 g/mol

IUPAC-Name

[3-(4-methoxybenzoyl)oxy-4-[(4-methoxyphenyl)iminomethyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C30H25NO7/c1-34-24-11-4-20(5-12-24)29(32)37-27-15-8-22(19-31-23-9-16-26(36-3)17-10-23)28(18-27)38-30(33)21-6-13-25(35-2)14-7-21/h4-19H,1-3H3

InChI-Schlüssel

BZDJNWXXDOEZAB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.